
Acetic acid, (2,3-dichloro-4-(2-furoyl)phenoxy)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid, (2,3-dichloro-4-(2-furoyl)phenoxy)- is a chemical compound with a complex structure that includes both chlorinated phenoxy and furoyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (2,3-dichloro-4-(2-furoyl)phenoxy)- typically involves the reaction of 2,3-dichlorophenol with furoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate ester, which is then hydrolyzed to yield the final product . The reaction conditions often require controlled temperatures and anhydrous environments to prevent side reactions and ensure high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
Acetic acid, (2,3-dichloro-4-(2-furoyl)phenoxy)- undergoes various chemical reactions, including:
Oxidation: The furoyl group can be oxidized to form carboxylic acids.
Reduction: The chlorinated phenoxy group can be reduced to form phenolic compounds.
Substitution: The chlorine atoms can be substituted with other functional groups such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and quinones.
Reduction: Phenolic compounds and alcohols.
Substitution: Hydroxylated or aminated derivatives.
科学研究应用
Acetic acid, (2,3-dichloro-4-(2-furoyl)phenoxy)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of acetic acid, (2,3-dichloro-4-(2-furoyl)phenoxy)- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to altered cellular processes. For example, it may inhibit cytochrome P450 enzymes, affecting drug metabolism and detoxification pathways .
相似化合物的比较
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features but different applications.
Ethacrynic acid: A diuretic with a similar chlorinated phenoxy structure but different pharmacological effects.
Uniqueness
Acetic acid, (2,3-dichloro-4-(2-furoyl)phenoxy)- is unique due to the presence of both chlorinated phenoxy and furoyl groups, which confer distinct chemical reactivity and potential biological activity. Its combination of structural features makes it a versatile compound for various research and industrial applications.
属性
CAS 编号 |
55901-72-9 |
|---|---|
分子式 |
C13H8Cl2O5 |
分子量 |
315.10 g/mol |
IUPAC 名称 |
2-[2,3-dichloro-4-(furan-2-carbonyl)phenoxy]acetic acid |
InChI |
InChI=1S/C13H8Cl2O5/c14-11-7(13(18)9-2-1-5-19-9)3-4-8(12(11)15)20-6-10(16)17/h1-5H,6H2,(H,16,17) |
InChI 键 |
ICGCGLGUMNPSPQ-UHFFFAOYSA-N |
规范 SMILES |
C1=COC(=C1)C(=O)C2=C(C(=C(C=C2)OCC(=O)O)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


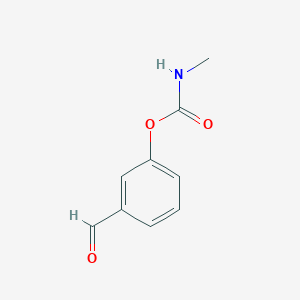
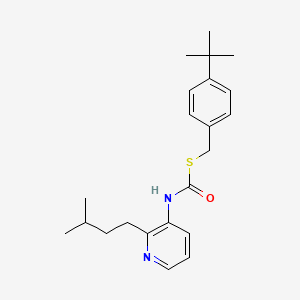
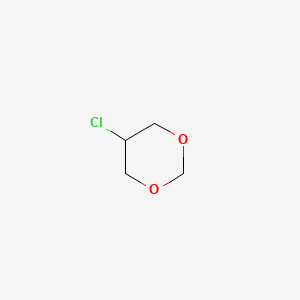
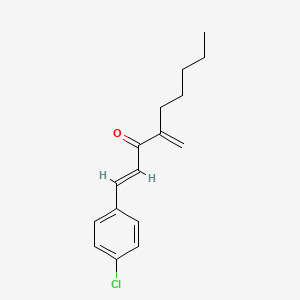
![{2-[(4-Cyclopentylphenyl)sulfanyl]phenyl}acetic acid](/img/structure/B14647184.png)
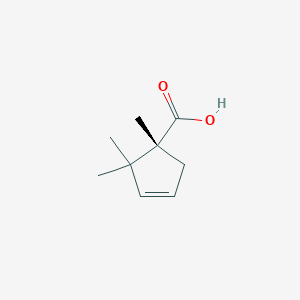
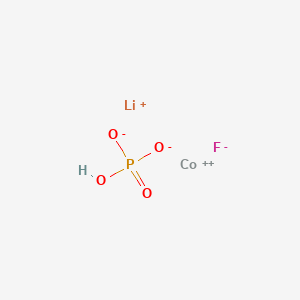
![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(4-methoxybenzene)](/img/structure/B14647195.png)
![(2Z)-2-[(4-nitrophenyl)methylidene]cyclohexan-1-one](/img/structure/B14647202.png)
![2-[2-(2,4,5-Trichlorophenoxy)acetamido]ethane-1-sulfonic acid](/img/structure/B14647208.png)
![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(4-methoxybenzene)](/img/structure/B14647209.png)
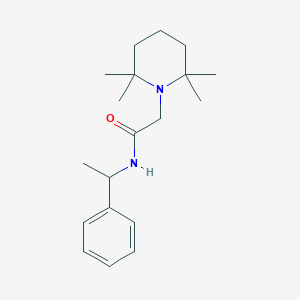

![({[1-Oxo-1-(3,3,5-trimethylazepan-1-yl)butan-2-yl]oxy}sulfinyl)oxidanide](/img/structure/B14647239.png)
